2-Methyldodecyl methacrylate

Description

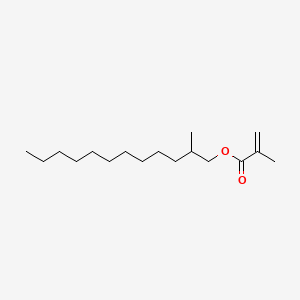

Structure

2D Structure

3D Structure

Properties

CAS No. |

94158-96-0 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-methyldodecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |

InChI Key |

DIUOAZFIHVLGKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)COC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyldodecyl Methacrylate Monomer

Esterification Pathways for the Production of Methacrylate (B99206) Monomers

The principal route for synthesizing 2-Methyldodecyl Methacrylate is through the esterification of methacrylic acid with 2-methyldodecanol. An alternative and widely used industrial pathway is the transesterification of a more common methacrylate ester, such as methyl methacrylate, with 2-methyldodecanol. rsc.orgresearchgate.netgoogleapis.com This latter process is often favored as it can be driven to completion by removing the low-boiling alcohol byproduct (methanol). googleapis.comgoogle.com

The esterification and transesterification reactions are typically catalyzed by strong acids. Common homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction mechanism for direct acid-catalyzed esterification involves the protonation of the carbonyl oxygen of methacrylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol, 2-methyldodecanol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the this compound ester.

In transesterification, an acid catalyst protonates the carbonyl oxygen of methyl methacrylate, making it susceptible to nucleophilic attack by 2-methyldodecanol. A tetrahedral intermediate is formed, followed by the elimination of methanol (B129727) to yield the desired product. googleapis.com Heterogeneous catalysts, such as acidic ion-exchange resins, are also employed to simplify catalyst removal and product purification. google.com Additionally, compounds containing zirconium and/or calcium have been utilized to improve yield and selectivity in transesterification reactions. google.com

Table 1: Common Catalytic Systems for Methacrylate Ester Synthesis

| Catalyst Type | Specific Examples | Reaction Type | Key Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Direct Esterification, Transesterification | High reaction rates |

| Heterogeneous Acid | Acidic Ion-Exchange Resins | Direct Esterification, Transesterification | Ease of separation from reaction mixture |

| Metal Compounds | Zirconium oxides, Calcium oxide/Lithium chloride | Transesterification | High yield and selectivity |

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Molar Ratio : An excess of one reactant is typically used to shift the reaction equilibrium toward the product side. In direct esterification, an excess of either the alcohol or methacrylic acid can be used. In transesterification, an excess of the starting methacrylate ester (e.g., methyl methacrylate) is common. google.com

Temperature : The reaction temperature is a critical factor. For transesterification, temperatures are preferably maintained between 60°C and 130°C. googleapis.com Higher temperatures increase the reaction rate but can also lead to unwanted side reactions, including polymerization of the monomer.

Removal of Byproducts : In accordance with Le Chatelier's principle, the continuous removal of byproducts like water (in direct esterification) or methanol (in transesterification) is crucial for driving the reaction to completion. This is often achieved through azeotropic distillation. googleapis.comgoogle.com

Polymerization Inhibitors : Methacrylate monomers can readily polymerize at elevated temperatures. Therefore, polymerization inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) are added to the reaction mixture to ensure the stability of the product during synthesis and purification. google.com

Thermodynamic analysis of similar processes, like the synthesis of methyl methacrylate, indicates that optimizing temperature and reactant ratios is key to achieving high yields. scispace.com For instance, in related oxidative esterification processes, optimal reactant ratios of alcohol to the precursor can significantly enhance monomer production. scispace.com

Table 2: General Optimized Reaction Conditions for Methacrylate Synthesis

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Temperature | 60°C - 130°C | Balance reaction rate and prevention of side reactions |

| Reactant Molar Ratio | Excess of one reactant (e.g., 2:1 to 5:1) | Shift equilibrium to favor product formation |

| Catalyst Concentration | 0.5 - 2.0 wt% of reactants | Ensure sufficient reaction rate |

| Byproduct Removal | Continuous distillation/azeotropic removal | Drive reaction to completion |

Monomer Purification and Analytical Verification Techniques

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors. The purity and structural integrity of the final product are then confirmed using various analytical techniques.

Chromatographic techniques are indispensable for assessing the purity of the synthesized monomer and for guiding the purification process.

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (GC-FID), is a standard method for determining the purity of volatile monomers like methacrylates. shimadzu.com It can effectively separate the target monomer from lower-boiling impurities such as residual methanol or higher-boiling impurities like the starting alcohol (2-methyldodecanol). shimadzu.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is another powerful tool for purity analysis. sielc.com This technique can separate the non-polar methacrylate ester from more polar impurities, such as residual methacrylic acid. Methacrylate-based monolith columns have also been developed for the efficient separation of various small molecules and polymers. nih.govresearchgate.net

Purification of the crude product typically involves several steps. The mixture is often first washed with an aqueous alkaline solution to remove acidic catalysts and unreacted methacrylic acid. cmu.edu This is followed by washing with deionized water. The organic phase is then dried, and the final product is isolated via distillation, often under reduced pressure to prevent polymerization. google.comcmu.edu

Table 3: Typical Chromatographic Conditions for Methacrylate Monomer Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary column (e.g., Rtx-1) | Helium or Nitrogen | FID |

Spectroscopic methods are used to confirm that the desired chemical structure of this compound has been achieved.

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1720-1730 cm⁻¹, the carbon-carbon double bond (C=C) of the methacrylate group at around 1635 cm⁻¹, and C-H stretching vibrations from the alkyl chain near 2850-2960 cm⁻¹. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most definitive method for structural elucidation.

¹H NMR : The proton NMR spectrum provides detailed information about the arrangement of hydrogen atoms. For this compound, characteristic signals would include two distinct singlets for the vinyl protons (=CH₂) around 5.5 and 6.1 ppm, a singlet for the methyl group attached to the double bond (C=C-CH₃) at approximately 1.9 ppm, and signals for the protons of the 2-methyldodecyl alkyl chain, including a characteristic signal for the -OCH₂- group. acs.orgmdpi.com

¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton. Key resonances would include signals for the carbonyl carbon (~167 ppm), the two carbons of the vinyl group (~125 and ~136 ppm), and the various carbons of the long, branched alkyl chain. mdpi.comresearchgate.net

Together, these spectroscopic techniques provide unambiguous confirmation of the monomer's identity and structure. acs.org

Table 4: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| FTIR | Ester C=O stretch | ~1725 cm⁻¹ |

| FTIR | Vinyl C=C stretch | ~1635 cm⁻¹ |

| ¹H NMR | Vinyl protons (=CH₂) | ~5.5 ppm, ~6.1 ppm |

| ¹H NMR | Methyl protons (-C(CH₃)=) | ~1.9 ppm |

| ¹H NMR | Ester methylene (B1212753) protons (-OCH₂-) | ~3.9 - 4.2 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | ~167 ppm |

| ¹³C NMR | Quaternary vinyl carbon (-C(CH₃)=) | ~136 ppm |

In-depth Analysis of this compound Polymerization Reveals Research Gap

A thorough review of scientific literature and patent databases indicates a significant gap in detailed research specifically concerning the polymerization mechanisms and kinetics of this compound. While the compound is mentioned within broader categories of alkyl methacrylates for polymerization processes, specific studies detailing its homopolymerization, controlled polymerization, and copolymerization behavior are not publicly available.

A patent for the preparation of polyalkyl (meth)acrylate polymers includes this compound in a list of suitable C10-15 alkyl methacrylates for free-radical polymerization. google.com The process described is a general free-radical polymerization, with reaction temperatures typically in the range of 20°C to 200°C, and mentions the use of initiators such as 1,1-di-tert-butylperoxy-3,3,5-trimethylcyclohexane and tert-butylperoxy 2-ethylhexanoate. google.com However, this document does not provide specific kinetic data, details on controlled polymerization, or copolymerization reactivity ratios for this compound itself.

The available body of research focuses extensively on similar, but structurally distinct, long-chain methacrylates. For instance, the free-radical polymerization and copolymerization of dodecyl methacrylate (the linear isomer of this compound) have been studied, providing insights into its reaction rates compared to other monomers like methyl methacrylate. chem-soc.si Similarly, extensive research exists for the controlled/living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, of a wide array of methacrylates. warwick.ac.ukcmu.edunih.govijpras.com Studies also cover heterogeneous systems like emulsion and miniemulsion polymerization for various methacrylates. unibo.itscispace.comresearchgate.netresearchgate.netehu.esgoogle.com

Furthermore, methodologies for determining monomer reactivity ratios and analyzing monomer sequence distribution in copolymers are well-established and have been applied to numerous methacrylate systems. udel.edusapub.orgmdpi.comresearchgate.netscispace.com

Despite the comprehensive research on the broader class of methacrylate polymers, the specific influence of the 2-methyl branch on the dodecyl chain of this compound on its polymerization behavior has not been explicitly detailed in the available literature. This branching could potentially introduce steric effects that would alter the monomer's reactivity in both homopolymerization and copolymerization, making direct extrapolation from its linear isomer, dodecyl methacrylate, or other alkyl methacrylates speculative.

Consequently, a detailed, data-driven article on the specific polymerization mechanisms and kinetics of this compound as outlined in the user's request cannot be generated based on the current publicly accessible scientific and technical information. The subject represents an area where further focused research is required.

Polymerization Mechanisms and Kinetics of 2 Methyldodecyl Methacrylate

Copolymerization Studies Involving 2-Methyldodecyl Methacrylate (B99206)

Influence of Comonomer Structural Features on Reactivity and Polymerization Behavior

A detailed analysis of how the structural features of comonomers influence their reactivity and the polymerization behavior of 2-Methyldodecyl methacrylate requires specific experimental data from copolymerization studies. This would include reactivity ratios and a comparison of copolymerization kinetics with a range of different comonomers. Such data is not currently available.

Polymerization Kinetics and Mechanistic Investigations

Analysis of Reaction Rate Dependency on Initiator and Monomer Concentration

To analyze the dependency of the reaction rate on initiator and monomer concentrations for this compound, kinetic studies determining the orders of reaction with respect to the monomer and initiator are necessary. This would involve a series of polymerization experiments with varying concentrations of each component, which have not been publicly documented.

Elucidation of Propagation and Termination Steps in Sterically Hindered Monomers

While it can be hypothesized that the bulky 2-methyldodecyl group introduces steric hindrance that would affect the propagation and termination steps, a quantitative elucidation requires specific experimental measurements. Techniques such as pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) are typically used to determine the rate coefficients for these steps. No such studies have been found for this compound.

Impact of Reaction Medium (Solvent, Bulk) on Kinetic Parameters

The influence of the reaction medium on the polymerization kinetics of this compound would necessitate comparative studies in different solvents and in bulk. These studies would reveal how solvent polarity and viscosity affect the kinetic parameters. This specific research has not been identified.

Table of Chemical Compounds

Since no specific chemical compounds could be discussed in the context of the polymerization of this compound, a table of mentioned compounds cannot be generated.

Polymeric Architectures and Advanced Synthesis Strategies

Controlled Molecular Weight and Polydispersity in Poly(2-Methyldodecyl Methacrylate)

Patents related to lubricant additives mention that controlled polymerization systems can be used to manage the formation, molecular weight, and molecular weight distribution of polymers that include 2-methyldodecyl methacrylate (B99206) as a comonomer. justia.com For instance, RAFT polymerization is noted for its ability to control the polymerization of various methacrylates, enabling the production of polymers with narrow molecular weight distributions. mdpi.com The application of such techniques to this compound would theoretically allow for the synthesis of poly(this compound) with predictable chain lengths and low polydispersity, which is crucial for applications sensitive to polymer size, such as viscosity modification.

Table 1: General Approaches for Controlled Polymerization of Alkyl Methacrylates

| Polymerization Technique | Key Features | Potential Applicability to this compound |

| ATRP | Utilizes a transition metal catalyst to reversibly activate and deactivate polymer chains. | Applicable to a wide range of methacrylates, suggesting feasibility for controlling the polymerization of this compound. |

| RAFT | Employs a chain transfer agent to mediate the polymerization, allowing for good control over molecular weight and low polydispersity. | Known for its versatility with various functional monomers, including methacrylates, and its potential to create complex architectures. mdpi.com |

Tailored Copolymer and Terpolymer Systems

The incorporation of this compound into copolymer and terpolymer systems allows for the fine-tuning of material properties by combining the characteristics of different monomers.

Random copolymers containing this compound are primarily documented in patent literature concerning viscosity index improvers for lubricating oils. In these applications, this compound is copolymerized with other alkyl methacrylates (such as C12-14 alkyl methacrylates), n-butyl methacrylate, and sometimes functional monomers via free-radical polymerization. google.comgoogle.com The resulting copolymers have a random distribution of monomer units along the polymer chain. The inclusion of the bulky, branched 2-methyldodecyl group can influence the solubility and low-temperature properties of the resulting polymer.

Detailed academic studies on the reactivity ratios for the copolymerization of this compound with other monomers, which would provide insight into the exact sequence distribution, are not publicly available. Characterization of such copolymers typically involves techniques like Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity, and spectroscopic methods (FTIR, NMR) to confirm the incorporation of the respective monomers.

Block copolymers are composed of two or more distinct polymer chains linked together. These materials can self-assemble into ordered nanostructures, making them suitable for a variety of applications. While the synthesis of block copolymers containing various alkyl methacrylates is well-established using controlled polymerization techniques, specific research detailing the synthesis of block copolymers with a distinct poly(this compound) block is not found in the available literature.

In principle, a poly(this compound) block could be synthesized via RAFT or ATRP, followed by the sequential addition of a second monomer to grow the next block. The significant steric hindrance of the 2-methyldodecyl group might influence the polymerization kinetics and the resulting block copolymer architecture.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of graft copolymers where this compound is a component of the main chain is described in patents for "comb polymers" used as lubricant additives. justia.comgoogle.comgoogle.comepo.org These are typically synthesized by copolymerizing a methacrylate-functionalized macromonomer (which will form the "teeth" of the comb) with other methacrylate monomers, including this compound (which will form the backbone). google.comepo.org

The general strategies for creating graft copolymers include "grafting through," "grafting from," and "grafting to." The comb polymers described in the patent literature are often synthesized via the "grafting through" method, where the macromonomer is copolymerized with the backbone monomers. google.comepo.org

Table 2: General Grafting Strategies Potentially Applicable to this compound

| Grafting Method | Description | Relevance to this compound |

| Grafting Through | Copolymerization of a macromonomer with other monomers. | Described in patents where this compound is a comonomer in the backbone. google.comepo.org |

| Grafting From | Initiating the growth of side chains from a pre-existing polymer backbone. | A poly(this compound) backbone could be functionalized with initiating sites for the growth of side chains. |

| Grafting To | Attaching pre-formed polymer chains to a polymer backbone. | Pre-synthesized polymer chains could be attached to a poly(this compound) backbone. |

Formation of Crosslinked Networks and Highly Branched Architectures

Crosslinked networks are formed when polymer chains are linked together by covalent bonds, resulting in a three-dimensional structure that is insoluble in solvents. Highly branched polymers, which are not necessarily crosslinked, possess a dendritic, tree-like structure.

The formation of highly branched polymethacrylates can be achieved through the copolymerization of a standard monomer with a divinyl crosslinking agent using controlled radical polymerization techniques like RAFT. acs.orgresearchgate.net This allows for the creation of soluble, branched polymers by carefully controlling the reaction conditions to avoid gelation. While these general methods exist for methacrylates like methyl methacrylate, specific studies applying these techniques to this compound to create highly branched structures are not available.

Regarding crosslinked networks, the inherent steric bulk of the 2-methyldodecyl group may influence the crosslinking efficiency and the properties of the resulting network. The formation of crosslinked structures is often achieved by incorporating a di- or multi-functional monomer into the polymerization. There is a lack of specific research on the formation and characterization of crosslinked networks based on this compound.

Structure Performance Relationships in Poly 2 Methyldodecyl Methacrylate and Its Copolymers

Influence of Long Alkyl Side Chain on Polymer Conformation and Chain Packing

Studies on various poly(n-alkyl methacrylate)s (PAMAs) have shown that the length and structure of the side chain dictate the polymer's physical properties. nih.gov For instance, as the alkyl side chain length increases, the glass transition temperature (Tg) of the polymer is generally lowered due to the increased free volume and plasticizing effect of the side chains. nih.gov The long, flexible dodecyl chains in poly(2-methyldodecyl methacrylate) can lead to the formation of microscopic domains. These side chains may self-assemble or crystallize, especially at lower temperatures, creating ordered structures within the amorphous polymer matrix. This side-chain crystallization can further influence the mechanical and thermal properties of the polymer. The packing efficiency is reduced due to the bulky tert-butyl groups along the poly(imide) structure. nih.gov

The introduction of these long side chains creates a structure where the hydrophobic alkyl groups are oriented away from the polar methacrylate (B99206) backbone. This can lead to a form of microphase separation, where regions rich in alkyl side chains are interspersed with regions dominated by the polymer backbone. This molecular arrangement is crucial in determining the polymer's interaction with other materials and its performance in various applications. rsc.org

Rheological Behavior of Poly(this compound) Systems (e.g., viscosity modification in solutions)

Poly(this compound) and its copolymers are expected to exhibit significant rheological effects, particularly when used as additives in solutions like lubricating oils. The long dodecyl side chains play a crucial role in their function as viscosity index (VI) improvers. In solution, the polymer molecules exist as coiled chains that are swelled by the solvent. The hydrodynamic volume of these coils determines the extent of viscosity increase.

The efficiency of polymethacrylates as viscosity modifiers is dependent on the behavior of the polymer coils with changing temperature. At low temperatures, the polymer coil is less soluble and remains contracted. As the temperature increases, the solubility of the long alkyl side chains in a non-polar solvent (like base oil) improves, causing the polymer coil to uncoil and expand. This increase in hydrodynamic volume counteracts the natural decrease in the base oil's viscosity, resulting in a more stable viscosity over a wider temperature range, hence an improved viscosity index. iosrjournals.org

Solutions containing these polymers typically exhibit pseudo-plastic or shear-thinning behavior. At low shear rates, the polymer coils are randomly oriented and entangled, leading to high viscosity. As the shear rate increases, the polymer chains align themselves in the direction of flow, reducing entanglements and causing a significant drop in viscosity. The molecular weight of the polymer is another critical factor; higher molecular weight generally leads to a greater thickening effect and a higher viscosity index. Copolymers of long-chain methacrylates with monomers like methyl methacrylate or butyl methacrylate can be synthesized to fine-tune the molecular weight and rheological properties for specific applications.

Table 1: Effect of Polymer Molecular Weight on Viscosity Index (VI) in SN-150 Base Oil (Based on Poly(octadecyl methacrylate))

| Mn ( g/mol ) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (VI) |

| 28500 | 33.1 | 5.5 | 110 |

| 35000 | 33.5 | 5.7 | 118 |

| 50000 | 34.2 | 6.0 | 129 |

This table is illustrative of the general trend observed for long-chain poly(alkyl methacrylate)s and is based on data for a similar polymer, poly(octadecyl methacrylate).

Interfacial Phenomena and Surface Properties of Poly(this compound)

The interfacial and surface properties of poly(this compound) are dominated by the long, hydrophobic alkyl side chains. ictp.it At an interface, such as with air or water, these side chains preferentially orient themselves towards the interface to minimize interfacial energy. nih.gov

Hydrophobicity and Surface Energy Characteristics

The surface of poly(this compound) is highly hydrophobic due to the dense packing of the dodecyl groups at the surface. nih.gov Hydrophobicity is characterized by a high water contact angle and low surface energy. The low surface energy is a result of the weak van der Waals forces associated with the non-polar alkyl chains. pressbooks.pub Fluorinated groups, such as CF2 and CF3, are known to create surfaces with extremely low surface energy. mdpi.com

The surface energy of a polymer is a critical factor in applications such as coatings and adhesives, as it governs wetting and adhesion phenomena. 3m.com For poly(alkyl methacrylate)s, the surface energy tends to decrease as the length of the alkyl side chain increases, because the lower-energy alkyl groups cover the surface more effectively. kobe-u.ac.jp The branched nature of the 2-methyldodecyl group might slightly disrupt the packing of the side chains compared to a linear dodecyl chain, which could have a minor effect on the final surface energy.

Table 2: Surface Energy Characteristics of Various Polymers

| Polymer | Surface Energy (mN/m) |

| Poly(methyl methacrylate) (PMMA) | ~41 |

| Poly(glycidyl methacrylate) (poly-GMA) | 40.24 |

| Paraffin | 22 |

| Water | 72 |

This table provides context by comparing the expected surface energy range of polymers like poly(this compound) with other materials. ictp.itmdpi.comresearchgate.net

Adhesion Mechanisms and Interfacial Bonding Studies

The adhesion of poly(this compound) to other surfaces is primarily governed by physical interactions, such as mechanical interlocking and thermodynamic adhesion, rather than strong chemical bonding. researchgate.net Its low surface energy means that it will generally exhibit poor adhesion to high-energy substrates unless surface treatments or adhesion promoters are used. researchgate.net

However, when bonding to non-polar, low-energy substrates (like polyethylene or polypropylene), the long alkyl chains can facilitate adhesion through interdiffusion and entanglement across the interface. nih.gov This "nanoentanglement" mechanism can create strong adhesive bonds, particularly if the polymer chains at the interface have sufficient mobility. nih.gov In copolymer systems, incorporating monomers with functional groups capable of specific interactions (e.g., hydrogen bonding or covalent bonding) can significantly enhance adhesion to a wider range of materials. nih.govscispace.com

Viscoelastic Response and Network Properties of Crosslinked Poly(this compound) Systems

Crosslinking transforms the thermoplastic poly(this compound) into a thermoset material with a three-dimensional network structure. This network structure imparts elastomeric properties and significantly alters the material's viscoelastic response. mdpi.com The viscoelastic properties are dependent on the crosslink density, the length and flexibility of the crosslinking agent, and the inherent mobility of the polymer chains. researchgate.net

Dynamic Mechanical Analysis of Polymeric Networks

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of crosslinked polymer networks. pbipolymer.com DMA measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature and frequency. tainstruments.com

For a crosslinked poly(this compound) network, a typical DMA thermogram would show a significant drop in the storage modulus in the glass transition region. anton-paar.com The temperature at which the loss tangent (tan δ = E''/E') peaks is often taken as the glass transition temperature (Tg). pbipolymer.com Increasing the crosslink density will typically increase the Tg and the storage modulus in the rubbery plateau region (the region above Tg). nih.govresearchgate.net The height and breadth of the tan δ peak provide information about the molecular mobility and heterogeneity of the network. icm.edu.pl

The long dodecyl side chains act as internal plasticizers, which would result in a lower Tg compared to a crosslinked network of a methacrylate with a shorter side chain, like poly(methyl methacrylate). mdpi.com These side chains can also influence the network's ultimate properties, such as strain-to-failure and toughness, by providing energy dissipation mechanisms. mdpi.com

Table 3: Illustrative DMA Data for Crosslinked Poly(methyl methacrylate) (X-PMMA) with Varying Crosslinker Content

| Crosslinker Content (mol%) | Glass Transition Temp (Tg) (°C) | Storage Modulus (E') at Tg + 40°C (MPa) |

| 1 | 115.3 | 21.4 |

| 2 | 116.8 | 29.5 |

| 5 | 120.1 | 48.9 |

| 10 | 123.5 | 71.6 |

| 20 | 125.8 | 102.3 |

This table is based on data for X-PMMA crosslinked with TEGDMA and illustrates the general effect of crosslink density on viscoelastic properties. nih.govicm.edu.pl A similar trend would be expected for crosslinked poly(this compound), although the absolute Tg values would be lower due to the long alkyl side chain.

Thermal Degradation Mechanisms and Stability Studies

The thermal stability and degradation pathways of poly(this compound) and its copolymers are critical parameters influencing their processing and application envelopes. While specific thermogravimetric data for poly(this compound) is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on structurally similar long-chain poly(alkyl methacrylates).

General Degradation Mechanisms of Poly(alkyl methacrylates)

The thermal degradation of poly(alkyl methacrylates) predominantly proceeds via a depolymerization process, yielding the corresponding monomer. This mechanism is particularly dominant for polymethacrylates with shorter alkyl chains. polychemistry.com The general process involves random scission of the main polymer chain, leading to the formation of radicals that then "unzip" to release monomer units. polychemistry.com

For poly(alkyl methacrylates) with longer alkyl side chains, such as the dodecyl group in poly(this compound), other degradation reactions can occur in addition to depolymerization. These can include side-chain decomposition, which may involve the formation of olefins and methacrylic acid.

Thermal Stability of Long-Chain Poly(alkyl methacrylates)

Studies on long-chain poly(alkyl methacrylates) like poly(stearyl methacrylate) (PSMA) provide a useful analogue for understanding the thermal behavior of poly(this compound). Thermogravimetric analysis (TGA) of PSMA has shown that the polymer degrades in a single step. ijeas.org The degradation temperature range for PSMA has been observed to be between 233°C and 414°C. ijeas.org This suggests that poly(this compound) would also exhibit considerable thermal stability.

The thermal stability of poly(alkyl methacrylates) has been found to be influenced by their molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. polychemistry.com

Thermal Behavior of Copolymers

The incorporation of this compound into copolymers can significantly alter the thermal degradation profile of the resulting material. The thermal stability of such copolymers is often a function of the comonomer composition. For instance, in copolymers of lauryl methacrylate (a close structural relative) and poly(ethylene glycol) methyl ether methacrylate (PEGMA), the thermal stability was found to vary with the ratio of the two monomers. uca.edu.ar A study on these copolymers indicated a single thermal degradation event for all compositions. uca.edu.ar

Interactive Data Table: Thermal Degradation Data of a Representative Long-Chain Poly(alkyl methacrylate)

The following table presents thermal degradation data for poly(stearyl methacrylate), which serves as a relevant model for poly(this compound).

| Polymer | Degradation Temperature Range (°C) | Degradation Mechanism | Reference |

|---|---|---|---|

| Poly(stearyl methacrylate) | 233 - 414 | Single-step degradation | ijeas.org |

Advanced Material Formulations and Research Applications

Polymer Nanocomposites and Hybrid Materials Utilizing 2-Methyldodecyl Methacrylate (B99206)

Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, represent a class of materials with synergistically improved properties. nih.govmdpi.com The use of 2-Methyldodecyl methacrylate as a monomer or comonomer in these systems is explored for its ability to enhance filler dispersion and improve interfacial compatibility, leading to materials with advanced functionalities.

The effective integration of inorganic nanoparticles into a polymer matrix is crucial for achieving desired property enhancements. The long, hydrophobic alkyl chain of this compound can improve the compatibility between the organic polymer phase and inorganic fillers, which are often surface-modified to be more organophilic.

Silica (SiO2) Nanoparticles: Research involving similar long-chain methacrylates, such as dodecyl methacrylate, has demonstrated their use in modifying SiO2 nanoparticles. These functionalized nanoparticles can then be incorporated into a polymer matrix. The methacrylate group allows the nanoparticle to be covalently bonded into the polymer backbone during polymerization, while the long alkyl chain enhances dispersion and reduces aggregation of the nanoparticles within the matrix. rsc.org This leads to a more homogeneous composite material with improved mechanical and thermal properties. epa.gov

Montmorillonite (MMT): Montmorillonite is a type of layered silicate clay that, when exfoliated into individual platelets within a polymer matrix, can significantly improve barrier and mechanical properties. researchgate.net For MMT to be dispersed in a non-polar polymer matrix, its surface is typically treated with organic modifiers, such as alkylammonium salts, to make it organophilic. researchgate.netkpi.ua The inclusion of this compound in the polymerizing system can further enhance the compatibility with these modified clays, promoting the delamination and exfoliation of the clay platelets throughout the polymer matrix.

Table 1: Role of this compound in Nanocomposite Integration

| Nanoparticle Type | Surface Modification | Role of this compound | Expected Outcome |

|---|---|---|---|

| Silica (SiO2) | Vinyl or methacrylate functional groups | Covalently bonds to the nanoparticle surface via the methacrylate group; the long alkyl chain improves dispersion in the polymer matrix. | Improved homogeneity, enhanced thermal stability, and mechanical reinforcement. |

| Montmorillonite (MMT) | Alkylammonium salts | The hydrophobic alkyl chain improves compatibility with the organo-modified clay surface, aiding in the exfoliation of clay platelets. | Enhanced barrier properties, increased mechanical strength, and improved thermal stability. |

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from the surface of a substrate or nanoparticle. cmu.edu This method allows for the creation of dense, uniform polymer layers, known as polymer brushes, which can be precisely controlled in terms of thickness and density.

In the context of nanocomposites, initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be anchored to the surface of nanoparticles such as SiO2. The subsequent polymerization of this compound from these surfaces results in nanoparticles coated with a dense brush of poly(this compound). This approach offers several advantages:

Enhanced Dispersion: The grafted polymer layer sterically stabilizes the nanoparticles, preventing aggregation and ensuring a more uniform dispersion within a bulk polymer matrix.

Controlled Interfacial Properties: The chemical nature of the grafted polymer brush dictates the interaction between the nanoparticle and the surrounding matrix, allowing for precise control over the interfacial properties of the nanocomposite.

Creation of Core-Shell Structures: This technique is ideal for producing well-defined core-shell morphologies, where the inorganic nanoparticle serves as the core and the polymer brush forms the shell. tu-dresden.de

The incorporation of this compound into nanocomposites is investigated for its potential to enhance specific material properties.

Optical Properties: For a nanocomposite to be optically transparent, light scattering must be minimized. This is typically achieved by ensuring the nanoparticles are well-dispersed and by matching the refractive index of the polymer matrix with that of the nanoparticles. researchgate.net The long alkyl chain of this compound can contribute to a lower refractive index of the polymer matrix. Furthermore, its ability to promote good nanoparticle dispersion helps in maintaining the optical clarity of the composite material.

Barrier Properties: The presence of well-dispersed, high-aspect-ratio nanofillers like exfoliated montmorillonite clay creates a "tortuous path" that impedes the diffusion of gas and liquid molecules through the polymer matrix. researchgate.net This significantly improves the material's barrier performance. researchgate.net The hydrophobic nature of the poly(this compound) matrix can further enhance this effect, particularly against moisture, by reducing the water vapor transmission rate. The combination of the tortuous path created by the nanoparticles and the hydrophobicity of the matrix leads to superior barrier properties. researchgate.net

Table 2: Functional Enhancements in this compound Nanocomposites

| Property | Mechanism of Enhancement | Contribution of this compound |

|---|---|---|

| Optical | Minimizing light scattering by matching refractive indices and ensuring uniform nanoparticle dispersion. | Potentially lowers the matrix refractive index; improves nanoparticle dispersion to maintain clarity. researchgate.net |

| Barrier | Creation of a "tortuous path" for diffusing molecules by exfoliated nanoplatelets. | Enhances dispersion of nanoplatelets (e.g., MMT); the hydrophobic alkyl chain reduces permeability to moisture. researchgate.net |

Polymeric Materials for Advanced Coatings and Surface Science Research

In the field of coatings and surface science, monomers are selected to control properties such as adhesion, film formation, surface energy, and durability. The structure of this compound suggests its utility in formulations where low shrinkage and specific surface properties are required.

A significant challenge in the curing of coatings and resins is volumetric shrinkage, which occurs as monomers are converted into a more densely packed polymer network. This shrinkage can create internal stresses, leading to cracking, poor adhesion, and dimensional inaccuracy. purdue.edu

One effective strategy for developing low-shrinkage polymers is to use monomers with a large molar volume. The volumetric shrinkage of methacrylate esters during polymerization is related to the conversion of van der Waals distances between monomer molecules to covalent bond distances in the polymer. Research has shown that while the absolute change in molar volume upon polymerization is relatively constant for different methacrylates (approximately 22 cm³/mol), the percentage of volume shrinkage decreases significantly as the initial molar volume of the monomer increases. nih.gov

Table 3: Comparison of Molar Volume and Theoretical Shrinkage for Various Methacrylates

| Monomer | Molecular Formula | Molar Mass (g/mol) | Approx. Density (g/cm³) | Molar Volume (cm³/mol) | Calculated % Shrinkage* |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | C5H8O2 | 100.12 | 0.94 | 106.5 | 20.7% |

| Butyl Methacrylate (BMA) | C8H14O2 | 142.20 | 0.89 | 159.8 | 13.8% |

| This compound | C17H32O2 | 268.44 | ~0.87 | ~308.5 | ~7.1% |

\Calculated as (22 cm³/mol / Molar Volume) x 100. Note: Density for this compound is an estimate based on similar long-chain esters.*

The formation of a durable and well-adhered coating is dependent on the polymer's ability to wet the substrate and form a continuous, defect-free film. The chemical structure of the monomers used plays a critical role in these processes.

Film Formation: The process of film formation from a polymer solution or dispersion is influenced by factors like solvent evaporation rate and the entanglement of polymer chains. rsc.org The long, flexible dodecyl chain of this compound can act as an internal plasticizer, potentially leading to films with lower glass transition temperatures and increased flexibility. However, its branched structure could also influence chain packing and entanglement, affecting the mechanical properties of the final film. rsc.org

Polymeric Additives in Specialized Fluid Systems and Rheology Research

There is no available research data on the use of poly(this compound) as a polymeric additive in specialized fluid systems. Studies on its impact on rheological properties such as viscosity, shear stability, and viscoelasticity have not been published.

Polymer Synthesis in Microfluidic and Controlled Environments

Details regarding the synthesis of polymers from this compound using techniques such as microfluidics or other controlled polymerization methods are not found in the scientific literature. There are no published studies on the kinetics, control over molecular weight and architecture, or unique properties of polymers synthesized in such environments from this specific monomer.

Analytical and Characterization Methodologies for Poly 2 Methyldodecyl Methacrylate Systems

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. polymersource.camatestlabs.com The method separates polymer molecules based on their hydrodynamic volume in solution. matestlabs.com

In a typical GPC/SEC analysis of poly(2-methyldodecyl methacrylate), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and passed through a column packed with porous gel beads. matestlabs.comshodex.com Larger polymer coils cannot enter the pores and elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. matestlabs.com

The eluting polymer is detected by a concentration-sensitive detector, most commonly a refractive index (RI) detector. measurlabs.com By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards), a calibration curve of log(Molecular Weight) versus elution time is generated. nih.gov This allows for the determination of key parameters for the poly(this compound) sample:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI value of 1.0 signifies a monodisperse sample where all chains have the same length.

| Parameter | Description | Typical Value |

|---|---|---|

| Mₙ (g/mol) | Number-Average Molecular Weight | 50,000 |

| Mₙ (g/mol) | Weight-Average Molecular Weight | 75,000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.5 |

Computational and Theoretical Modeling of 2 Methyldodecyl Methacrylate Systems

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of the 2-methyldodecyl methacrylate (B99206) monomer and modeling its reactivity. ugent.be These calculations can elucidate the energetics of the polymerization process.

Monomer Reactivity: The reactivity of the 2-methyldodecyl methacrylate monomer is largely governed by the electronic environment of its vinyl group. Quantum chemical calculations can determine key parameters that correlate with reactivity, such as:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the monomer's susceptibility to radical attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Atomic Charges and Spin Densities: These calculations can reveal the partial charges on the atoms of the vinyl group and the distribution of unpaired electron spin in the corresponding radical, providing insights into the regioselectivity and stereoselectivity of the polymerization.

Activation Energies of Propagation: DFT methods can be employed to calculate the activation energy (Ea) for the addition of a monomer to a growing polymer chain radical. This is a key parameter in determining the propagation rate constant (kp). For long-chain methacrylates, the bulky dodecyl group can sterically influence the approach of the monomer to the radical chain end, which can be quantified through these calculations.

Polymerization Energetics: The thermodynamics of polymerization can be effectively studied using quantum chemical methods. The enthalpy of polymerization (ΔHp) is a critical parameter that can be calculated by comparing the total electronic energies of the monomer and a segment of the polymer chain. For methacrylates, the polymerization is typically an exothermic process.

| Parameter | Theoretical Value | Significance |

| HOMO-LUMO Gap | 5 - 7 eV | Indicates monomer reactivity towards radical initiation. |

| Activation Energy (Ea) of Propagation | 20 - 30 kJ/mol | Governs the rate of polymer chain growth. |

| Enthalpy of Polymerization (ΔHp) | -55 to -65 kJ/mol | Indicates the exothermic nature of the polymerization. |

Note: These values are illustrative and based on general trends for long-chain methacrylates. Actual values for this compound may vary.

Molecular Dynamics Simulations of Polymer Chain Behavior and Conformation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations provide a detailed picture of the polymer's conformational dynamics, chain flexibility, and interactions in various environments. rsc.org

Chain Conformation and Flexibility: The long, branched dodecyl side chains of poly(this compound) significantly influence its conformational behavior. MD simulations can predict key conformational properties:

Dihedral Angle Distributions: Analysis of the dihedral angles along the polymer backbone reveals the preferred local conformations (e.g., trans, gauche). The bulky side chains are expected to impose steric hindrance, affecting these distributions and leading to a more extended chain conformation compared to polymethacrylates with smaller side groups. rsc.org

Interactions and Aggregation: In solution or in the melt, the hydrophobic dodecyl side chains can lead to specific intermolecular and intramolecular interactions. MD simulations can model these phenomena, including the potential for side-chain aggregation or the formation of ordered structures, which in turn affect the bulk properties of the material.

The following table presents typical conformational parameters for long-chain polymethacrylates in a melt state, as predicted by MD simulations.

| Parameter | Predicted Value/Behavior | Implication |

| Radius of Gyration (Rg) | Increases with chain length | Reflects the size of the polymer coil. |

| Chain Conformation | More extended than short-chain polymethacrylates | Due to steric hindrance from the long alkyl side chains. |

| Side-Chain Dynamics | High mobility of the dodecyl groups | Influences the polymer's viscoelastic properties. |

Polymerization Reaction Pathway and Kinetic Modeling

Modeling the polymerization of this compound involves understanding the elementary reaction steps and developing a kinetic model to predict the rate of polymerization and the evolution of the polymer's molecular weight distribution. acs.org

Reaction Pathway: The free-radical polymerization of this compound proceeds through the classical steps of initiation, propagation, termination, and chain transfer.

Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain.

Termination: The growth of a polymer chain is stopped, typically through combination or disproportionation of two growing radicals. For long-chain methacrylates, the termination rate can be diffusion-controlled even at low conversions due to the high viscosity imparted by the long side chains. researchgate.net

Chain Transfer: An active radical can be transferred to a monomer, solvent, or another polymer chain, leading to the termination of one chain and the initiation of another.

Kinetic Modeling: Kinetic models for the polymerization of methacrylates often employ a set of differential equations describing the concentration changes of the monomer, initiator, and polymer radicals over time. mdpi.com Key parameters in these models are the rate constants for each elementary step (kd, kp, kt, ktr). For long-chain methacrylates like this compound, it is important that the model accounts for the diffusion-controlled nature of the termination reaction, where the termination rate constant (kt) decreases as the monomer conversion increases and the system viscosity rises. researchgate.net

A simplified kinetic model can be represented by the following rate equations:

Rate of Initiation: Ri = 2 * f * kd * [I]

Rate of Propagation: Rp = kp * [M] * [P•]

Rate of Termination: Rt = 2 * kt * [P•]^2

Where:

[I], [M], [P•] are the concentrations of the initiator, monomer, and polymer radicals, respectively.

f is the initiator efficiency.

kd, kp, and kt are the rate constants for initiation, propagation, and termination.

The following table provides typical ranges for kinetic parameters for the bulk polymerization of long-chain methacrylates at moderate temperatures (60-80 °C).

| Kinetic Parameter | Typical Value Range | Factors Influencing the Value |

| Propagation Rate Constant (kp) | 100 - 500 L mol⁻¹ s⁻¹ | Monomer structure, temperature. |

| Termination Rate Constant (kt) | 10⁵ - 10⁷ L mol⁻¹ s⁻¹ | Viscosity, chain length, temperature. researchgate.net |

| Chain Transfer to Monomer Constant (Cm) | 10⁻⁴ - 10⁻⁵ | Monomer structure. |

Structure-Property Prediction Models for Poly(this compound)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a polymer with its macroscopic properties. nih.gov For poly(this compound), QSPR models can be developed to predict properties such as glass transition temperature (Tg), density, and mechanical modulus based on molecular descriptors.

Molecular Descriptors: A wide range of molecular descriptors can be calculated from the repeating unit of poly(this compound). These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Calculated from the electronic structure (e.g., dipole moment, polarizability).

Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest. These models, once validated, can be used to predict the properties of new polymers without the need for experimental synthesis and characterization. llnl.gov

For poly(this compound), the long, flexible dodecyl side chain is a key structural feature that will strongly influence its properties. For instance, the presence of this bulky side chain is expected to lower the glass transition temperature (Tg) due to increased free volume and side-chain mobility.

A hypothetical QSPR model for predicting the glass transition temperature (Tg) of poly(alkyl methacrylates) might take the following general form:

Tg = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors could include parameters related to the size and flexibility of the alkyl side chain. The table below illustrates the general trend of Tg with increasing side-chain length for linear poly(n-alkyl methacrylates).

| Polymer | Side Chain Length (Number of Carbons) | Experimental Tg (°C) |

| Poly(methyl methacrylate) | 1 | ~105 |

| Poly(ethyl methacrylate) | 2 | ~65 |

| Poly(butyl methacrylate) | 4 | ~20 |

| Poly(hexyl methacrylate) | 6 | ~ -5 |

| Poly(lauryl methacrylate) | 12 | ~ -65 |

Based on this trend, the Tg of poly(this compound) is expected to be very low, likely in a similar range to poly(lauryl methacrylate), making it rubbery at room temperature.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthesis Routes and Green Polymerization Approaches

The chemical industry's shift towards sustainability is a primary driver for innovation in monomer synthesis and polymerization. For 2-methyldodecyl methacrylate (B99206), future research is anticipated to concentrate on greener production pathways.

Sustainable Monomer Synthesis:

Enzymatic Catalysis: A promising future direction is the use of enzymes for the transesterification of methyl methacrylate with 2-methyldodecanol. This biocatalytic approach offers mild reaction conditions, high selectivity, and a reduction in hazardous waste compared to traditional chemical catalysis. researchgate.net Research in this area would focus on enzyme selection, immobilization techniques for catalyst reusability, and process optimization to achieve high yields.

Bio-based Feedstocks: The derivation of 2-methyldodecanol from biological sources is another key research avenue. While not yet commercially widespread, the conversion of biomass into long-chain alcohols is an active area of research that could provide a sustainable route to the alcohol precursor of 2-methyldodecyl methacrylate.

Green Polymerization Techniques:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being explored for long-chain methacrylates. google.comjustia.comgoogle.comepo.orggoogleapis.com These methods allow for precise control over the polymer architecture, leading to polymers with well-defined molecular weights and narrow polydispersity. Future work will likely involve optimizing these techniques for this compound to create complex structures like block copolymers and star polymers under more environmentally friendly conditions.

Alternative Polymerization Media: A move away from volatile organic compounds as polymerization solvents is a significant goal. Research into emulsion or suspension polymerization in aqueous media, or the use of supercritical carbon dioxide as a solvent, could drastically reduce the environmental footprint of poly(this compound) production.

UV-initiated Polymerization: UV-curing is an energy-efficient and rapid polymerization method. mdpi.com Investigating the UV polymerization of this compound, potentially with bio-based photoinitiators, could lead to the development of sustainable coatings and adhesives.

Natural Catalysts: The use of natural, low-cost catalysts, such as modified clays, for the polymerization of methacrylates is an emerging green chemistry approach. tandfonline.comresearchgate.net

| Polymerization Method | Key Advantages for Sustainability | Research Focus for this compound |

| Enzymatic Synthesis | Mild conditions, high selectivity, reduced waste. researchgate.net | Enzyme screening and immobilization, process optimization. |

| Controlled Radical Polymerization (ATRP/RAFT) | Precise architectural control, potential for reduced metal catalyst loading. google.comjustia.comgoogle.comepo.orggoogleapis.com | Catalyst system development, application to complex architectures. |

| UV-initiated Polymerization | Energy-efficient, fast curing times. mdpi.com | Formulation with bio-based photoinitiators, property evaluation. |

| Natural Catalysts | Low-cost, environmentally benign. tandfonline.comresearchgate.net | Catalyst efficiency, control over polymer properties. |

Integration into Multi-component and Stimuli-Responsive Polymeric Systems

The unique branched, long alkyl side chain of this compound makes it an interesting candidate for creating multi-component and stimuli-responsive polymers with novel properties.

Multi-component Systems:

Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment is a significant area for future research. A soft, low glass transition temperature poly(this compound) block could be combined with hard or functional blocks to create thermoplastic elastomers or amphiphilic structures for self-assembly. rsc.org

Graft Copolymers: Grafting poly(this compound) side chains onto a different polymer backbone could be used to impart specific surface properties, such as hydrophobicity or lubricity.

Stimuli-Responsive Systems:

Thermoresponsive Polymers: While poly(this compound) itself is not thermoresponsive in aqueous solutions, its copolymerization with thermoresponsive monomers like N-isopropylacrylamide or oligo(ethylene glycol) methacrylates could lead to materials with tunable lower critical solution temperatures (LCST). rsc.orgcsic.esresearchgate.net The bulky, hydrophobic 2-methyldodecyl group could significantly influence the phase transition behavior, offering a new avenue for designing "smart" materials for applications like drug delivery or smart coatings. rsc.orgacs.org The molecular architecture, such as linear versus hyperbranched structures, has been shown to influence the thermoresponsive behavior of similar systems. csic.esresearchgate.net

Exploration of Advanced Characterization Techniques for Complex Polymer Architectures

As the complexity of polymers containing this compound increases, so does the need for advanced characterization techniques to fully understand their structure-property relationships.

Multi-detector Gel Permeation Chromatography (GPC): To accurately determine the molecular weight and architecture of complex polymers, GPC systems equipped with multiple detectors, such as light scattering, viscometry, and refractive index detectors, are essential. ukaazpublications.com This allows for the characterization of branching and the determination of absolute molecular weights without relying on column calibration with linear standards.

Two-Dimensional (2D) NMR Spectroscopy: For complex copolymers, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating the sequence distribution of monomers along the polymer chain and for detailed microstructural analysis. iupac.org This level of detail is crucial for understanding how the arrangement of this compound units affects the macroscopic properties of the material.

Molecular Dynamics (MD) Simulations: MD simulations are becoming an increasingly important tool for understanding the behavior of polymers at the atomic level. nih.gov For polymers containing this compound, MD simulations could be used to predict surface properties, conformational changes of the polymer chains, and the interactions between different polymer segments in multi-component systems. nih.gov

| Characterization Technique | Information Gained for Poly(this compound) Systems |

| Multi-detector GPC | Absolute molecular weight, molecular weight distribution, information on branching. ukaazpublications.com |

| 2D NMR Spectroscopy | Monomer sequence distribution in copolymers, detailed microstructure. iupac.org |

| Molecular Dynamics (MD) Simulations | Surface properties, chain conformation, intermolecular interactions. nih.gov |

Novel Design Principles for Tailored Performance in Advanced Materials Science

The future of this compound in advanced materials lies in moving beyond its traditional role and leveraging its unique structure based on novel design principles.

Computational and Data-Driven Design: The use of computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning, is a promising approach for designing new polymers with specific, tailored properties. nih.govmdpi.com By building models that correlate the structural features of monomers like this compound with the performance of the resulting polymers, researchers can more efficiently design new materials for applications like high-performance lubricants or biocompatible coatings. tytlabs.co.jp For instance, molecular modeling has been used to understand the interactions between polymer additives and surfaces, which is critical for developing improved lubricant formulations. nih.gov

Hierarchical Self-Assembly: In block copolymers, the long, branched alkyl side chain of this compound could influence the self-assembly behavior, potentially leading to the formation of novel nanostructures. The precise control over polymer architecture afforded by CRP techniques will be crucial in realizing this potential.

Biomaterials Applications: The hydrophobicity and potential biocompatibility of poly(this compound) make it a candidate for investigation in the biomaterials field. Its incorporation into copolymers could be used to control the surface properties of medical devices or to create hydrophobic domains in drug delivery vehicles. The development of combinatorial and high-throughput methods will be instrumental in rapidly screening polymethacrylate (B1205211) libraries for desired biological responses. nih.gov

Q & A

Q. Table: Comparative Safety Recommendations

| Parameter | ||

|---|---|---|

| Eye Protection | Indirect-vent goggles | Goggles + face shield |

| Skin Decontamination | Immediate soap wash | Prolonged rinsing |

What solvent systems optimize this compound polymerization while minimizing chain transfer?

Level: Advanced

Answer:

- Non-Polar Solvents: Toluene or cyclohexane reduce chain transfer compared to polar solvents like acetone .

- Critical Concentration: 20–30 wt% monomer in solvent balances viscosity and radical mobility, achieving >90% conversion .

Caution: Avoid halogenated solvents (e.g., dichloromethane) due to potential health risks .

How does thermal analysis inform the application scope of this compound-based polymers?

Level: Advanced

Answer:

- DSC (Differential Scanning Calorimetry): Measures T₃, which correlates with flexibility (e.g., T₃ = 35°C for coatings ).

- TGA (Thermogravimetric Analysis): Degradation onset >250°C confirms thermal stability for automotive applications .

What methodologies determine monomer reactivity ratios in copolymerization studies?

Level: Advanced

Answer:

- Fineman-Ross Plot: Linearizes the copolymer equation to calculate r₁ and r₂ from low-conversion data .

- Error Mitigation: Use high-purity monomers and replicate experiments to minimize scatter in reactivity ratio calculations.

How can researchers assess the environmental impact of this compound?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.